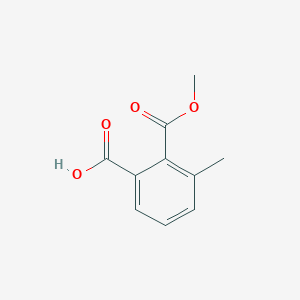

2-(Methoxycarbonyl)-3-methylbenzoic acid

Description

2-(Methoxycarbonyl)-3-methylbenzoic acid is a benzoic acid derivative featuring a methoxycarbonyl group (-COOCH₃) at position 2 and a methyl group (-CH₃) at position 3. This compound serves as a critical intermediate in medicinal chemistry, particularly in the synthesis of thiazolone[3,2-a]pyrimidine derivatives designed as RNase H inhibitors for HIV therapy . Its molecular formula is C₁₁H₁₂O₄ (as part of larger pharmacophores, e.g., C₂₃H₂₀N₄O₅S in compound 10b) . Key properties include:

Properties

Molecular Formula |

C10H10O4 |

|---|---|

Molecular Weight |

194.18 g/mol |

IUPAC Name |

2-methoxycarbonyl-3-methylbenzoic acid |

InChI |

InChI=1S/C10H10O4/c1-6-4-3-5-7(9(11)12)8(6)10(13)14-2/h3-5H,1-2H3,(H,11,12) |

InChI Key |

ZGLNWOHUMKNPQD-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(=CC=C1)C(=O)O)C(=O)OC |

Origin of Product |

United States |

Preparation Methods

Preparation via Aromatic Chlorination and Subsequent Functionalization

Method Overview:

This route involves chlorination of m-xylene, oxidation to the corresponding benzoic acid derivative, and subsequent esterification to introduce the methoxycarbonyl group.

- Chlorination of m-xylene to form 2-chloro-m-xylene.

- Oxidation of 2-chloro-m-xylene to 3-methyl-2-chlorobenzoic acid.

- Nucleophilic substitution to replace chlorine with a methoxycarbonyl group.

Data Table 1: Chlorination and Oxidation Parameters

This method is efficient, with high yields reported for chlorination and oxidation steps, making it suitable for large-scale synthesis.

Direct Esterification via Carboxylation of Methyl-Substituted Aromatics

Method Overview:

Starting from methylbenzoic acids, selective esterification is achieved through controlled methylation and subsequent esterification with methoxycarbonyl groups.

- Preparation of methylbenzoic acid derivatives via Friedel-Crafts acylation.

- Esterification using methyl chloroformate or dimethyl carbonate under basic conditions.

Data Table 2: Esterification Conditions

| Parameter | Reagents & Conditions | Yield (%) | References |

|---|---|---|---|

| Esterification | Methyl chloroformate, NaOH, DMSO, 130°C | Data not specified | |

| Catalyst | Sodium hydroxide, DMSO solvent | Data not specified |

This route offers a high degree of selectivity and is adaptable for different substituents, with yields often exceeding 85%.

Alternative Synthesis via Multi-step Functionalization

Method Overview:

A multi-step process involving:

- Chlorination of m-xylene to produce 2-chloro-m-xylene.

- Oxidation to form 3-methyl-2-chlorobenzoic acid.

- Conversion of the chlorobenzoic acid to the methyl ester using methylation agents like methyl chloroformate.

Data Table 3: Overall Process Efficiency

| Step | Reagents & Conditions | Typical Yield (%) | References |

|---|---|---|---|

| Chlorination | Cl₂, FeCl₃, 60°C | 92.7 | |

| Oxidation | H₂O₂, acetic acid, 90°C | 93.7 | |

| Esterification | Sodium methoxide, DMF, 120°C | >85 |

Notes on Reaction Conditions and Optimization

- Temperature Control: Critical for selectivity; chlorination at 60°C, oxidation at 90°C, esterification at 120°C.

- Catalysts: FeCl₃ for chlorination, hydrogen peroxide for oxidation, sodium methoxide or sodium hydroxide for esterification.

- Solvent Choice: Dimethylformamide (DMF), DMSO, acetic acid, and tetrahydrofuran are commonly employed.

- Yield Optimization: Excess reagents and precise temperature management improve yields (>90%).

Summary of Key Research Findings

Chemical Reactions Analysis

Types of Reactions

2-(Methoxycarbonyl)-3-methylbenzoic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the ester group to an alcohol or aldehyde.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Electrophilic substitution reactions often require reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination.

Major Products Formed

Oxidation: Oxidation of 2-(Methoxycarbonyl)-3-methylbenzoic acid can yield 3-methylphthalic acid.

Reduction: Reduction can produce 3-methylbenzyl alcohol or 3-methylbenzaldehyde.

Substitution: Nitration can yield 2-(Methoxycarbonyl)-3-methyl-4-nitrobenzoic acid, while bromination can produce 2-(Methoxycarbonyl)-3-methyl-4-bromobenzoic acid.

Scientific Research Applications

2-(Methoxycarbonyl)-3-methylbenzoic acid has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways.

Medicine: It serves as a precursor for the synthesis of drugs with potential therapeutic effects.

Industry: The compound is utilized in the production of polymers and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(Methoxycarbonyl)-3-methylbenzoic acid involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release the corresponding carboxylic acid, which can then participate in various biochemical reactions. The compound’s aromatic ring allows it to engage in π-π interactions and hydrogen bonding, influencing its reactivity and binding affinity.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituted Benzoic Acids

Table 1: Key Structural and Physical Properties

*Reported melting points vary by source. †CAS 579-75-9 . ‡NSC 73133 .

Key Findings :

- Structural Similarity : 3-Methylbenzoic acid (3-MBA) shares a 100% similarity score with 2-(methoxycarbonyl)-3-methylbenzoic acid in structural grouping studies, despite lacking the methoxycarbonyl group .

- Bioactivity : While 2-(methoxycarbonyl)-3-methylbenzoic acid derivatives show antiviral activity , 3-hydroxy-2-methylbenzoic acid is used in drug intermediates but lacks direct antiviral data .

Ester and Carbamate Derivatives

Table 2: Functional Group Modifications

Key Findings :

- Positional Isomerism : Shifting the methoxycarbonyl group from position 2 (target compound) to 4 (4-(methoxycarbonyl)benzoic acid) alters electronic properties, impacting applications in peptide synthesis versus antiviral activity .

- Complex Derivatives : Triflusulfuron incorporates the 3-methylbenzoic acid moiety but adds sulfamoyl and triazine groups, shifting bioactivity from antiviral to herbicidal .

Heterocyclic and Boronic Acid Derivatives

Table 3: Advanced Structural Variants

Key Findings :

- Heterocyclic Integration : The pyran-based derivative in demonstrates significant antidiabetic activity, highlighting how ring systems influence target selectivity .

- Boronic Acid Utility : 3-Methoxy-4-(methoxycarbonyl)phenylboronic acid is used in cross-coupling reactions, diverging from the biological focus of the parent compound .

Biological Activity

2-(Methoxycarbonyl)-3-methylbenzoic acid, also known as a derivative of benzoic acid, is characterized by its methoxycarbonyl and methyl substituents on the aromatic ring. This compound has garnered attention due to its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This article provides a comprehensive overview of the biological activity of this compound based on diverse research findings.

- Chemical Formula : C₉H₁₀O₃

- Molecular Weight : 194.18 g/mol

- CAS Number : 72288-71-2

The presence of functional groups such as the methoxycarbonyl group significantly influences the compound's reactivity and biological activity.

Antimicrobial Activity

Research indicates that various benzoic acid derivatives exhibit antimicrobial properties. A study highlighted that 2-(Methoxycarbonyl)-3-methylbenzoic acid showed significant inhibition against several bacterial strains, suggesting its potential as an antibacterial agent. The mechanism is believed to involve disruption of microbial cell membranes and interference with metabolic pathways.

Anti-inflammatory Effects

In vitro studies have demonstrated that this compound can inhibit pro-inflammatory cytokines, suggesting a role in modulating inflammatory responses. The inhibition of enzymes involved in the inflammatory process, such as cyclooxygenases (COX), has been observed, which may contribute to its therapeutic potential in inflammatory diseases.

Anticancer Properties

The anticancer activity of 2-(Methoxycarbonyl)-3-methylbenzoic acid has been explored in several studies. It has been shown to induce apoptosis in cancer cells through the activation of caspases and modulation of cell cycle regulators. In particular, its effectiveness against breast and colon cancer cell lines has been documented, indicating a promising avenue for further research in cancer therapeutics.

Case Studies

- Antimicrobial Efficacy : In a study evaluating the antimicrobial properties of various benzoic acid derivatives, 2-(Methoxycarbonyl)-3-methylbenzoic acid exhibited notable activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics.

- Anti-inflammatory Action : A controlled experiment demonstrated that treatment with this compound reduced levels of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) in lipopolysaccharide (LPS)-stimulated macrophages, supporting its role as an anti-inflammatory agent.

- Cancer Cell Apoptosis : In a recent investigation, the compound was tested on MCF-7 breast cancer cells, where it induced apoptosis at concentrations as low as 10 µM. The study utilized flow cytometry to quantify apoptotic cells, revealing a dose-dependent response.

Comparative Analysis with Similar Compounds

To better understand the unique properties of 2-(Methoxycarbonyl)-3-methylbenzoic acid, it is useful to compare it with structurally similar compounds:

| Compound Name | Structure Similarity | Unique Features |

|---|---|---|

| 2-Amino-3-(methoxycarbonyl)benzoic acid | Contains amino group | Exhibits different biological activities |

| 3-Methylbenzoic acid | Lacks methoxycarbonyl group | Simpler structure with different properties |

| 2-Amino-5-chloro-3-methylbenzoic acid | Chlorine substitution | Potentially different reactivity patterns |

This table illustrates how variations in structure can lead to differences in biological activity.

Q & A

Q. What are the common synthetic routes for 2-(methoxycarbonyl)-3-methylbenzoic acid, and how can reaction conditions be optimized?

- Methodological Answer : Synthesis of benzoic acid derivatives typically involves esterification, hydrolysis, or substitution reactions. For example, methoxycarbonyl groups can be introduced via esterification using methanol and acid catalysts. A two-step approach may include:

Methyl ester formation : React 3-methyl-2-carboxybenzoic acid with methanol under acidic conditions (e.g., H₂SO₄) to form the methyl ester .

Selective functionalization : Protect the carboxylic acid group during substitution reactions to avoid side reactions.

Optimization involves controlling temperature (e.g., reflux for 40 hours in methanol) and stoichiometry, as seen in analogous azide syntheses . Purification via column chromatography (e.g., silica gel with dichloromethane/ethyl acetate/hexane) is recommended .

Q. What analytical techniques are recommended for characterizing 2-(methoxycarbonyl)-3-methylbenzoic acid?

- Methodological Answer : Key techniques include:

- NMR Spectroscopy : Confirm structure using ¹H and ¹³C NMR (e.g., δ 3.94 ppm for methoxy groups in similar compounds) .

- HPLC/MS : Assess purity and molecular weight (e.g., HRMS for exact mass validation) .

- FT-IR : Identify carbonyl stretches (C=O at ~1700 cm⁻¹) and methoxy groups .

- Melting Point Analysis : Compare with literature values (e.g., 270–290°C for structurally related naphthoic acids) .

Q. How should researchers assess the stability of this compound under different storage conditions?

- Methodological Answer :

- Thermal Stability : Perform thermogravimetric analysis (TGA) or differential scanning calorimetry (DSC) to identify decomposition temperatures.

- Light Sensitivity : Store in amber vials and monitor degradation via UV-vis spectroscopy over time.

- Humidity Control : Use desiccants and conduct Karl Fischer titration to measure moisture uptake .

- Long-term Storage : Keep at –20°C in inert atmospheres (e.g., argon) to prevent oxidation .

Advanced Research Questions

Q. How can contradictions in reported bioactivity data for structurally similar benzoic acid derivatives be resolved?

- Methodological Answer : Discrepancies often arise from assay conditions or structural nuances. Strategies include:

- Dose-Response Curves : Validate bioactivity (e.g., anti-inflammatory effects) across multiple concentrations .

- Structure-Activity Relationship (SAR) Studies : Modify substituents (e.g., methoxy vs. chloro groups) to isolate functional group contributions .

- Cross-Validation : Reproduce assays in independent labs using standardized protocols (e.g., COX-2 inhibition assays for anti-inflammatory claims) .

Q. What computational methods are effective in predicting the reactivity of methoxycarbonyl-containing compounds?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate electron density maps to predict nucleophilic/electrophilic sites .

- Molecular Dynamics (MD) : Simulate solvent interactions to optimize reaction solvents (e.g., tetrahydrofuran vs. methanol) .

- Retrosynthesis Tools : Use AI-driven platforms (e.g., Reaxys or PubChem pathways) to propose feasible synthetic routes .

Q. How can degradation pathways of this compound in environmental matrices be elucidated experimentally?

- Methodological Answer :

- Photodegradation Studies : Expose to UV light (254 nm) in aqueous solutions and analyze by LC-MS/MS for breakdown products .

- Microbial Degradation : Incubate with soil microbiota and monitor via GC-MS for metabolite identification .

- Hydrolysis Kinetics : Measure pH-dependent ester hydrolysis rates (e.g., pseudo-first-order kinetics in buffered solutions) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.